4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid is a heterocyclic compound with a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of aromatic aldehydes with malononitrile and dimedone in the presence of a catalyst can yield the desired chromene derivative .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is the reactive species . The development of positive charge in the transition state is a key feature of its reactivity.
Comparison with Similar Compounds
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-4-arylbutanoic acids: These compounds also undergo oxidation reactions and have similar reactivity patterns.
2-Amino-4H-benzo[b]pyrans: These compounds share a similar core structure and are synthesized using multicomponent reactions.
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Another heterocyclic compound with comparable chemical properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h5-6,8H,1-4H2,(H,12,13) |
InChI Key |
JQVFSVPEZPULEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.